Fibrostatin B

Prolyl Hydroxylase Inhibition Fibrosis Collagen Synthesis

Select Fibrostatin B for its uniquely positioned ID50 of 39 µM—mid-range among fibrostatins—enabling dose-response profiling without maximal enzyme inhibition confounding. Its dual-target engagement (prolyl hydroxylase + GPBP kinase) makes it the preferred tool for dissecting EMT pathways, where collagen IV network disruption is key. The well-characterized 3,6-dimethoxy substitution pattern and established total synthesis route support analog library generation and scaffold hopping. Use as a reference compound for benchmarking novel inhibitors with reproducible, head-to-head comparisons.

Molecular Formula C19H21NO8S
Molecular Weight 423.4 g/mol
CAS No. 91776-48-6
Cat. No. B13778253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrostatin B
CAS91776-48-6
Molecular FormulaC19H21NO8S
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC)OC
InChIInChI=1S/C19H21NO8S/c1-8-15(22)14-10(17(24)18(8)28-4)5-13(27-3)11(16(14)23)6-29-7-12(19(25)26)20-9(2)21/h5,12,23H,6-7H2,1-4H3,(H,20,21)(H,25,26)/t12-/m0/s1
InChIKeyDGYGIAQKHJSFNM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fibrostatin B (CAS 91776-48-6): A Prolyl Hydroxylase Inhibitor for Fibrosis and Collagen Synthesis Research


Fibrostatin B (CAS 91776-48-6) is a naturally occurring 1,4-naphthoquinone derivative and a member of the fibrostatin class of prolyl hydroxylase inhibitors, originally isolated from Streptomyces catenulae subsp. griseospora [1]. It functions by inhibiting prolyl 4-hydroxylase, a key enzyme in collagen biosynthesis, and has also been reported to target Goodpasture antigen-binding protein (GPBP) kinase [2]. Fibrostatin B is primarily utilized in preclinical research to study mechanisms of fibrosis, collagen regulation, and epithelial-mesenchymal transition (EMT).

Fibrostatin B: Why In-Class Substitution Risks Experimental Inconsistency


Prolyl hydroxylase inhibitors exhibit marked differences in potency and target engagement due to structural variations in their naphthoquinone core and substituent patterns. Within the fibrostatin family alone, ID50 values against chick embryo prolyl hydroxylase range from 10 µM to 180 µM [1], demonstrating that subtle modifications to the 1,4-naphthoquinone scaffold profoundly alter inhibitory activity. Furthermore, Fibrostatin B has been shown to engage GPBP kinase, a mechanism distinct from canonical prolyl hydroxylase inhibition [2]. Consequently, substituting Fibrostatin B with a structurally related analog without verifying target-specific activity can lead to irreproducible results and confounded interpretation of collagen synthesis or EMT pathway studies.

Fibrostatin B vs. Analogs: Comparative Prolyl Hydroxylase Inhibition Data


Fibrostatin B Exhibits 4.6-Fold Weaker Prolyl Hydroxylase Inhibition than Most Potent Class Member Fibrostatin E

In a direct head-to-head comparison using the same assay system, Fibrostatin B demonstrated an ID50 of 39 µM against chick embryo prolyl hydroxylase, which is 4.6-fold less potent than Fibrostatin E (ID50 = 10 µM) and 2.8-fold less potent than Fibrostatin F (ID50 = 14 µM), but 4.6-fold more potent than Fibrostatin D (ID50 = 180 µM) [1]. This positions Fibrostatin B as a mid-range potency compound within the fibrostatin class, offering researchers a distinct activity window for dose-response and structure-activity relationship (SAR) studies where extreme potency may not be optimal.

Prolyl Hydroxylase Inhibition Fibrosis Collagen Synthesis

Fibrostatin B's 3,6-Dimethoxy Substitution Pattern Correlates with Distinct Potency Profile vs. Fibrostatin A and C

Structural analysis reveals that Fibrostatin B is a 2,6,7-tri-substituted 5-hydroxy-1,4-naphthoquinone containing two methoxy groups at positions 3 and 6 [1]. In contrast, Fibrostatin A possesses only a single methoxy at position 3, while Fibrostatin C has methoxy groups at positions 3 and 6 but lacks a methyl group at position 7 [1]. This 3,6-dimethoxy pattern in Fibrostatin B is associated with an ID50 of 39 µM, compared to 23 µM for Fibrostatin A (3-methoxy only) and 29 µM for Fibrostatin C (3,6-dimethoxy, 7-H) [2]. The data suggest that the additional 6-methoxy group in Fibrostatin B reduces potency relative to Fibrostatin A, but the presence of a 7-methyl group partially restores activity compared to Fibrostatin C.

Structure-Activity Relationship Naphthoquinone Medicinal Chemistry

Fibrostatin B is Accessible via Total Synthesis, Unlike Natural Product-Dependent Analogs

A reliable total synthesis route for Fibrostatin B has been established using acid-catalyzed condensation of substituted 2-hydroxy-1,4-naphthoquinones with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane . This synthetic accessibility contrasts with other fibrostatins for which total synthesis has not been reported or remains unoptimized. The availability of a defined synthetic route enables production of Fibrostatin B with consistent purity and batch-to-batch reproducibility, and facilitates the generation of structural analogs for SAR studies.

Chemical Synthesis Medicinal Chemistry Compound Availability

Fibrostatin B Engages GPBP Kinase, a Secondary Target Not Shared by All Class Members

Beyond prolyl hydroxylase inhibition, Fibrostatin B has been reported to target extracellular GPBP kinase, which regulates the assembly of a mesenchymal collagen IV network critical for EMT [1]. While the extent to which other fibrostatins share this dual-target profile is not fully characterized, this additional mechanism distinguishes Fibrostatin B from compounds whose activity is limited to prolyl hydroxylase inhibition alone. This dual targeting may contribute to its observed effects on collagen IV network disruption and EMT suppression.

GPBP Kinase Epithelial-Mesenchymal Transition Collagen IV

High-Impact Research Applications for Fibrostatin B (91776-48-6)


Fibrosis Mechanism Studies Requiring Moderate Prolyl Hydroxylase Inhibition

Fibrostatin B's ID50 of 39 µM provides a mid-range inhibitory effect that is ideal for probing fibrosis pathways without the potential confounding effects of maximal enzyme inhibition. Researchers can use Fibrostatin B to establish dose-response relationships and differentiate between on-target and off-target effects, as its potency is sufficiently distinct from both more potent (Fibrostatin E, F) and less potent (Fibrostatin D) class members [1]. This makes it a valuable tool for in vitro models of liver, pulmonary, or renal fibrosis where titration of collagen synthesis inhibition is desired.

Structure-Activity Relationship (SAR) Studies of Naphthoquinone-Based Inhibitors

The well-defined 3,6-dimethoxy substitution pattern of Fibrostatin B and its established total synthesis route enable its use as a scaffold for generating analog libraries. Medicinal chemists can systematically modify the naphthoquinone core to explore the impact of methoxy, methyl, and N-acetyl-L-cysteine moieties on prolyl hydroxylase inhibition. The availability of comparative potency data for the entire fibrostatin series [1] provides a robust baseline for evaluating novel derivatives.

Epithelial-Mesenchymal Transition (EMT) and Collagen IV Network Research

Fibrostatin B's reported activity against GPBP kinase and its disruption of mesenchymal collagen IV network assembly [2] make it particularly relevant for studies investigating EMT in cancer metastasis or organ fibrosis. Unlike inhibitors that solely target prolyl hydroxylase, Fibrostatin B offers a dual mechanism that may more closely recapitulate the complex cellular changes observed during EMT. This positions Fibrostatin B as a preferred tool for dissecting GPBP-dependent vs. prolyl hydroxylase-dependent contributions to EMT progression.

Benchmarking Novel Prolyl Hydroxylase Inhibitors

Due to its well-characterized potency (ID50 = 39 µM) and structural elucidation [1], Fibrostatin B serves as an excellent reference compound for screening and benchmarking new prolyl hydroxylase inhibitors. Its mid-range activity provides a clear window for detecting both more potent and less potent hits, and its synthetic accessibility ensures consistent material for head-to-head comparisons in enzyme assays and cell-based models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fibrostatin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.